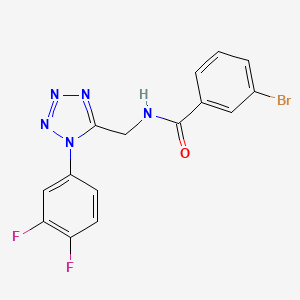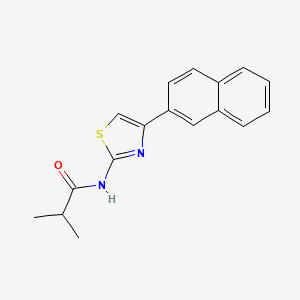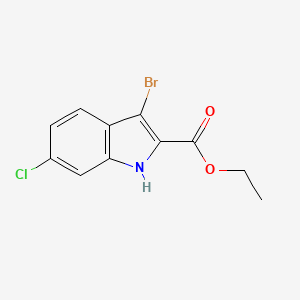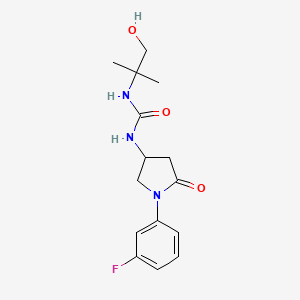
Ethyl 4-(4-bromophenyl)-2-methanesulfonyl-2-methylbutanoate
カタログ番号 B2867269
CAS番号:
1289626-07-8
分子量: 363.27
InChIキー: CJOAQFZSYPMSKT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . It contains a bromophenyl group, which is a phenyl ring with a bromine atom attached, and a methanesulfonyl group, which is a sulfonyl group with a methyl group attached .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate bromophenyl compound with a methanesulfonyl compound in the presence of a base . The exact conditions would depend on the specific compounds used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a planar bromophenyl group attached to a tetrahedral carbon atom .Chemical Reactions Analysis
As an ester, this compound would likely undergo hydrolysis in the presence of water or a base to produce an alcohol and an acid . The bromine atom might also make it susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester group might make it somewhat polar, affecting its solubility in various solvents .科学的研究の応用
Synthetic Applications in Organic Chemistry
- A study explored the use of 2-(2-Bromophenyl)ethyl groups, similar in structure to Ethyl 4-(4-bromophenyl)-2-methanesulfonyl-2-methylbutanoate, as building blocks in radical cyclization reactions onto azoles. This method synthesized tri- and tetra-cyclic heterocycles, demonstrating the utility of these compounds in complex organic syntheses (Allin et al., 2005).
Enzyme Reductase Systems
- Research on analogues of 2-(methylthio)ethanesulfonate (methyl-coenzyme M), which shares a similar methanesulfonate moiety with Ethyl 4-(4-bromophenyl)-2-methanesulfonyl-2-methylbutanoate, found that these compounds could serve as substrates for methyl-coenzyme M reductase. This enzyme system is found in Methanobacterium thermoautotrophicum and is crucial for methane biosynthesis (Gunsalus et al., 1978).
Alkaline Fuel Cell Technology
- A study on poly(arylene ether sulfone) containing bulky imidazole groups for alkaline anion exchange membranes (AEMs) highlighted the use of functional groups similar to those in Ethyl 4-(4-bromophenyl)-2-methanesulfonyl-2-methylbutanoate. These polymers demonstrated enhanced alkaline stability, indicating potential applications in fuel cell technology (Yang et al., 2014).
Agricultural Applications
- In an agricultural context, organic pesticides containing methanesulfonic acid esters, similar in structure to Ethyl 4-(4-bromophenyl)-2-methanesulfonyl-2-methylbutanoate, have been used to control nematodes on centipede grass. This research highlights the agricultural applications of these compounds (Johnson, 1970).
作用機序
Safety and Hazards
特性
IUPAC Name |
ethyl 4-(4-bromophenyl)-2-methyl-2-methylsulfonylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO4S/c1-4-19-13(16)14(2,20(3,17)18)10-9-11-5-7-12(15)8-6-11/h5-8H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOAQFZSYPMSKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CCC1=CC=C(C=C1)Br)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-bromophenyl)-2-methanesulfonyl-2-methylbutanoate | |
Synthesis routes and methods
Procedure details


A suspension of 1-bromo-4-(2-iodo-ethyl)-benzene (25.0 g, 80 mmol) and (+/−)-2-methanesulfonyl-propionic acid ethyl ester (15.9 g, 88.4 mmol) in DMF (100 mL) with solid Cs2CO3 (52.4 g, 161 mmol) was stirred overnight at room temperature. After 16 hours the reaction was poured into water (500 mL). The resulting suspension was stirred for 2 h. The mixture was extracted with diethylether (2×). The organic layers were combined and washed with water then brine, dried (Na2SO4) and concentrated in vacuo. Purification by flash column chromatography on silica gel (hexanes/ethyl acetate 9:1-8:2) afforded the title compound as a white solid (21.0 g, 72%). 1HNMR (400 MHz, CHLOROFORM-d) δ ppm 1.35 (t, J=7.22 Hz, 3H) 1.70 (s, 3H) 2.14-2.24 (m, 1H) 2.42-2.55 (m, 2H) 2.68-2.78 (m, 1H) 3.04 (s, 3H) 4.25-4.31 (m, 2H) 7.07 (d, J=8.20 Hz, 2H) 7.43 (d, J=8.20 Hz, 2H)

Quantity
15.9 g
Type
reactant
Reaction Step One




Name
Yield
72%
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((Benzyl(methyl)amino)(2-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2867186.png)
![3-(1H-benzimidazol-1-yl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}propanehydrazide](/img/structure/B2867189.png)

![2-cyano-3-(2,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2867193.png)

![4-chloro-2-{(E)-[(2-methylbenzyl)imino]methyl}phenol](/img/structure/B2867199.png)




![5-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2867204.png)

![2-Ethyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2867207.png)
![1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine](/img/structure/B2867209.png)